p-Toluenesulfonic acid

Description

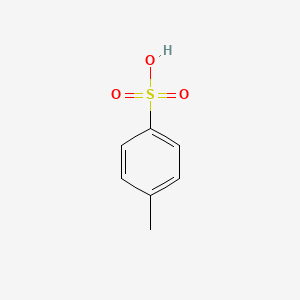

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXIMZWYDAKGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7SO3H, Array, C7H8O3S | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt) | |

| Record name | p-Toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0026701 | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES. | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

140 °C @ 20 MM HG, Boiling point = 38 °C | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

363 °F (184 °C) (CLOSED CUP), 184 °C c.c. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble) | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24 | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000027 [mmHg] | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC LEAFLETS OR PRISMS | |

CAS No. |

104-15-4 | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGV5ZG5741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg | |

| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-TOLUENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Toluenesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0773 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

p-Toluenesulfonic Acid: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Examination of the Physicochemical Properties and Catalytic Applications of a Versatile Organic Acid

Introduction

p-Toluenesulfonic acid (p-TsOH), also known as tosylic acid, is a strong organic acid with the chemical formula CH₃C₆H₄SO₃H.[1] It is an indispensable tool in the arsenal of chemists, finding extensive application as a catalyst and intermediate in organic synthesis, particularly within pharmaceutical and materials science research and development.[2][3] Unlike many strong mineral acids, p-TsOH is a white, solid compound, which makes it significantly easier and safer to handle, weigh, and store.[1][3] This guide provides a detailed exploration of the physical and chemical properties of this compound, offering insights into its reactivity, catalytic mechanisms, and practical applications.

PART 1: Physicochemical Properties of this compound

This compound is most commonly available as a stable, non-oxidizing monohydrate (p-TsOH·H₂O).[1][2] It is characterized by its high acidity, with a pKa of approximately -2.8 in water, making it about a million times stronger than benzoic acid.[1][4] This strong acidic nature is central to its catalytic activity. The presence of the sulfonic acid group also imparts high polarity, leading to its excellent solubility in water and other polar organic solvents like alcohols and ethers.[1][5]

Data Presentation: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-Methylbenzene-1-sulfonic acid | [1][6] |

| CAS Number | 104-15-4 (anhydrous), 6192-52-5 (monohydrate) | [1] |

| Molecular Formula | C₇H₈O₃S | [1] |

| Molar Mass | 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate) | [1] |

| Appearance | White to colorless crystalline solid | [1][5] |

| Melting Point | 103-107 °C (monohydrate) | [1] |

| Boiling Point | 140 °C at 20 mmHg | [1][6] |

| Density | 1.24 g/cm³ | [1][5] |

| pKa | -2.8 (in water) | [1][4] |

| Solubility in water | 67 g/100 mL | [1][6] |

| Solubility in other solvents | Soluble in alcohols, ethers, and other polar organic solvents.[1][5] Insoluble in nonpolar solvents like benzene and toluene. | |

| Hygroscopicity | Highly hygroscopic, readily absorbs moisture from the air.[1][7] |

PART 2: Chemical Reactivity and Catalytic Mechanisms

The chemical behavior of p-TsOH is dominated by its strong acidity. It readily donates a proton, making it an excellent Brønsted acid catalyst for a wide array of organic transformations.[8] The tosylate anion (TsO⁻), its conjugate base, is a poor nucleophile, which is a key feature as it rarely interferes with the desired reaction pathways.[8]

Key Reactions and Mechanistic Insights

1. Fischer-Speier Esterification: This is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[3][8] The catalytic cycle, initiated by p-TsOH, involves the protonation of the carbonyl oxygen of the carboxylic acid.[3][9] This crucial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of a water molecule yield the ester product. To drive the equilibrium towards the product, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus.[8][10]

Diagram: Catalytic Cycle of Fischer Esterification

Caption: Catalytic cycle of Fischer Esterification mediated by p-TsOH.

2. Acetal and Ketal Formation: p-TsOH is a highly effective catalyst for the protection of carbonyl groups in aldehydes and ketones as acetals or ketals, respectively.[8] The mechanism is initiated by the protonation of the carbonyl oxygen, increasing its electrophilicity.[9] This is followed by the nucleophilic attack of an alcohol to form a hemiacetal or hemiketal. Subsequent protonation of the hydroxyl group and elimination of water, followed by the attack of a second alcohol molecule, leads to the final acetal or ketal product.[9] The removal of water is essential to drive this reversible reaction to completion.[8]

3. Dehydration of Alcohols: The acid-catalyzed dehydration of alcohols to form alkenes is another fundamental application of p-TsOH.[8] The reaction proceeds via protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water). The departure of water generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the alkene. The regioselectivity of this elimination often follows Zaitsev's rule, favoring the formation of the more substituted and stable alkene.[8]

4. Friedel-Crafts Alkylation: p-TsOH can serve as an efficient catalyst for the alkylation of aromatic rings with activated alkyl halides, alkenes, or tosylates.[11] Compared to traditional Lewis acid catalysts like AlCl₃, p-TsOH often leads to fewer side reactions such as transalkylation and polymerization, offering a milder and more selective alternative.[11]

PART 3: Experimental Protocols and Methodologies

The practical utility of p-TsOH is best illustrated through established experimental procedures. The following is a generalized protocol for a common application.

Protocol: General Procedure for p-TsOH Catalyzed Esterification

Materials:

-

Carboxylic acid

-

Alcohol (can be used as solvent if in large excess)

-

This compound monohydrate (0.1-5 mol%)

-

Anhydrous solvent (e.g., toluene, if the alcohol is not the solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium or sodium sulfate

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, but recommended for driving the equilibrium)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Setup: Assemble the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap (filled with the reaction solvent), and a reflux condenser.

-

Charging the Flask: To the round-bottom flask, add the carboxylic acid, the alcohol, and the solvent (if necessary).

-

Catalyst Addition: Add a catalytic amount of this compound monohydrate to the reaction mixture.

-

Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water in the side arm. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

-

Quenching: Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, dilute with more of the same or another suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

-

Purification: The crude product can be further purified by distillation or column chromatography as needed.

Diagram: Experimental Workflow for Esterification

Caption: A typical experimental workflow for p-TsOH-catalyzed esterification.

PART 4: Safety, Handling, and Spectroscopic Data

Safety and Handling: this compound is a corrosive substance that can cause severe skin and eye burns upon contact. Inhalation or ingestion can lead to chemical burns of the respiratory and gastrointestinal tracts. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn when handling this chemical.[12] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, strong oxidizing agents, and metals.[12]

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 7.51 (d, 2H), 7.14 (d, 2H), 2.27 (s, 3H).[13]

-

¹³C NMR (DMSO-d₆): δ 144.68, 139.04, 128.83, 125.95, 21.25.[13]

-

IR (KBr): Characteristic peaks can be observed for S=O stretching, S-O stretching, and aromatic C-H and C=C vibrations.[13]

-

Mass Spectrometry: The monoisotopic mass is 172.0194 Da.[14]

Conclusion

This compound is a robust and versatile Brønsted acid catalyst that plays a pivotal role in modern organic synthesis. Its solid nature, high acidity, and efficacy in promoting a wide range of reactions, including esterifications, acetal formations, and dehydrations, make it an invaluable reagent for researchers and drug development professionals. A thorough understanding of its physical and chemical properties, coupled with established experimental protocols, allows for its safe and effective application in the synthesis of a diverse array of chemical entities.

References

-

This compound. Wikipedia. [Link]

-

This compound | C7H7SO3H | CID 6101. PubChem. [Link]

-

This compound. Solubility of Things. [Link]

-

Material Safety for this compound. Capital Resin Corporation. [Link]

-

This compound | CAS#:104-15-4. Chemsrc. [Link]

-

PLA-Based Biodegradable Polymer from Synthesis to the Application. MDPI. [Link]

-

Sulfonation: this compound. YouTube. [Link]

-

Showing metabocard for this compound (HMDB0059933). Human Metabolome Database. [Link]

-

Mastering Esterification with this compound: A Supplier's Guide. Chempligo. [Link]

-

A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. ResearchGate. [Link]

-

Detailed Characterization of this compound Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. ACS Publications. [Link]

-

Mechanism of this compound. toluenesulfonicacid-ptbba. [Link]

-

This compound. chemeurope.com. [Link]

-

Four Acid-Catalysed Dehydrations Proceed without Interference. The Royal Society of Chemistry. [Link]

-

How did this compound do that? I thought the acid would just protonate OH. Reddit. [Link]

-

This compound Definition. Fiveable. [Link]

-

ESI for A magnetic Fe@PANI catalyst for selective sulphide oxidation under mild and green conditions. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0059933). Human Metabolome Database. [Link]

-

Reaction of Carboxylic Acid Esters with this compound. J-Stage. [Link]

-

1H and 13C NMR spectra of compound 2a. [Link]

-

A) Mass spectrum of this compound (Mmonoiso = 172.0194 Da)... ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 104-15-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. fiveable.me [fiveable.me]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capitalresin.com [capitalresin.com]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism of this compound - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | CAS#:104-15-4 | Chemsrc [chemsrc.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

p-Toluenesulfonic acid synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of p-Toluenesulfonic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and purification of this compound (p-TSA), a cornerstone organic acid catalyst in modern chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, process variables, and practical methodologies required to produce high-purity p-TSA.

Introduction: The Significance of this compound

This compound (p-TSA or TsOH) is a strong organic acid that presents as a white, solid compound, making it significantly easier to handle and weigh than many strong mineral acids. It is approximately one million times more acidic than benzoic acid and is readily soluble in water, alcohols, and other polar organic solvents. Its utility is vast, serving as a critical catalyst in the synthesis of pharmaceuticals, pesticides, and polymers. Common applications include esterification, acetalization, dehydration, and polymerization reactions.[1] p-TSA is typically supplied as a stable monohydrate (TsOH·H₂O), which often necessitates the removal of water for specific applications.[2]

The industrial production of p-TSA is dominated by the electrophilic aromatic sulfonation of toluene.[2] While the synthesis appears straightforward, the reaction is reversible and yields a mixture of isomers and byproducts. Consequently, achieving high purity necessitates robust and efficient purification strategies, which are critical for applications in pharmaceuticals and fine chemical synthesis.

Core Synthesis: The Sulfonation of Toluene

The primary industrial route to p-TSA involves the direct sulfonation of toluene using a strong sulfonating agent. This process is a classic example of electrophilic aromatic substitution.

Reaction Chemistry and Mechanism

The methyl group (-CH₃) on the toluene ring is an activating, ortho-, para- directing group.[3] This means it enhances the reactivity of the aromatic ring towards electrophiles and directs the incoming sulfonic acid group primarily to the positions ortho (2 and 6) and para (4) to the methyl group.

The Reaction: CH₃C₆H₅ (Toluene) + H₂SO₄ (Sulfuric Acid) ⇌ CH₃C₆H₄SO₃H (p-TSA) + H₂O

The mechanism proceeds through several key steps:

-

Formation of the Electrophile: In concentrated sulfuric acid, the active electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which exists in equilibrium.[1]

-

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic sulfur atom. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Isomer Formation: The attack can occur at the ortho, meta, or para positions. However, due to the electron-donating nature of the methyl group, the arenium ions formed from ortho and para attacks are more stable.

-

Steric Hindrance: While both ortho and para positions are electronically favored, the para position is sterically less hindered than the ortho positions, which are adjacent to the bulky methyl group.[4] This steric hindrance makes the para-substituted product the major isomer formed.[4]

-

Deprotonation: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of Toluene Sulfonation.

Critical Reaction Parameters

The yield and isomer distribution of the sulfonation reaction are highly dependent on the experimental conditions.

| Parameter | Effect on Reaction | Causality & Field Insights |

| Sulfonating Agent | Affects reactivity and byproduct formation. | Concentrated H₂SO₄ is common, but the reaction is slow. Gaseous SO₃ is highly reactive, leading to faster reactions but can also increase the formation of byproducts like sulfones if not controlled.[5][6] Oleum (H₂SO₄ + SO₃) offers a balance of reactivity. |

| Temperature | Influences reaction rate and isomer selectivity. | Higher temperatures increase the reaction rate but can also favor the formation of the more thermodynamically stable meta-isomer and promote side reactions.[7] Lower temperatures favor the para-isomer.[7] |

| Water Removal | Drives the reaction to completion. | Sulfonation is a reversible reaction.[1] The water produced can hydrolyze the sulfonic acid product back to toluene, especially at elevated temperatures.[2] Using a Dean-Stark apparatus with toluene as the solvent allows for the azeotropic removal of water, shifting the equilibrium toward the product side and significantly improving the yield.[1][8] |

| Reaction Time | Determines the extent of conversion. | Sufficient time must be allowed for the reaction to reach equilibrium. For laboratory-scale preparations using a Dean-Stark trap, this can take several hours, monitored by the cessation of water collection.[9][10] |

Common Impurities and Byproducts

Crude p-TSA from industrial synthesis typically contains several impurities that must be removed to meet the standards for pharmaceutical and catalyst applications.

-

Isomeric Impurities: Ortho- and meta-toluenesulfonic acids are the most common process-related impurities.[11]

-

Starting Materials: Unreacted sulfuric acid and residual toluene.[2]

-

Related Byproducts: Benzenesulfonic acid can be present if the toluene feedstock is contaminated with benzene.[2]

-

Sulfones: At higher temperatures and SO₃ concentrations, the formation of 4,4'-dimethyl-diphenyl-sulfone can occur.[5] This byproduct is particularly challenging to remove.

Purification Methodologies: A Self-Validating System

Achieving high purity (>99%) requires a multi-step purification strategy. The combination of methods ensures the removal of a wide spectrum of impurities, from inorganic acids to organic isomers and colored byproducts.

Caption: Integrated workflow for p-TSA purification.

Recrystallization from Concentrated Aqueous Solution

This is the most effective method for removing the primary impurities: sulfuric acid and the more soluble ortho- and meta-isomers.

-

Principle of Causality: p-TSA is less soluble than its isomers and sulfuric acid in cold, concentrated aqueous solutions. By dissolving the crude product in a minimal amount of hot water and allowing it to cool slowly, the less soluble p-TSA monohydrate crystallizes out, leaving the majority of impurities in the mother liquor.

-

Protocol Enhancement: The purification can be further enhanced by bubbling gaseous hydrogen chloride through the cooled solution or by performing the recrystallization from concentrated hydrochloric acid.[9] The common ion effect reduces the solubility of p-TSA, leading to a higher recovery of purer crystals.

Experimental Protocol: Recrystallization

-

Dissolve the crude p-TSA in a minimum amount of hot deionized water.

-

(Optional) Add a small amount of activated charcoal to the hot solution and stir for 5-10 minutes to adsorb colored impurities.[9]

-

Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble matter.

-

Transfer the filtrate to a conical flask and cool slowly, first to room temperature, and then in an ice-salt bath to maximize crystal formation.[9]

-

(Optional Enhancement) Pass gaseous hydrogen chloride through the strongly cooled solution to precipitate white crystals.[9]

-

Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.

Azeotropic Drying

Even after recrystallization, the product is the monohydrate and may contain residual moisture. For applications requiring anhydrous p-TSA, azeotropic drying is essential.[2]

-

Principle of Causality: Water forms a low-boiling azeotrope with toluene. By refluxing the p-TSA monohydrate in toluene using a Dean-Stark apparatus, the water is continuously removed as the azeotrope, which condenses and collects in the trap. The denser water separates to the bottom of the trap, while the lighter toluene overflows and returns to the reaction flask.[8] This process effectively dehydrates the acid.

Alternative Purification Techniques

-

Solvent Washing: A patent describes a method of stirring industrial-grade p-TSA with an "impurity removal solvent" such as ethyl acetate, in which p-TSA has poor solubility.[12] This simple wash is effective at reducing sulfate content to less than 0.005%, achieving a final purity of over 99.95%.[12] This method is efficient, environmentally friendly as the solvent can be recycled, and suitable for industrial scale-up.[12]

Quality Control and Analytical Methods

To validate the purity of the final product, several analytical techniques are employed.

| Analytical Method | Purpose | Key Parameters Measured |

| HPLC | Purity assessment and quantification of isomers. | Retention time and peak area are used to identify and quantify p-TSA and its isomers. A common method uses a C18 (ODS) column with a mobile phase of acetonitrile and water, and UV detection at 254 nm.[13] |

| Titration | Determination of total acidity. | A simple acid-base titration with a standardized NaOH solution can determine the overall acid content, though it does not distinguish between sulfonic acid isomers and residual sulfuric acid. |

| Ion Chromatography | Quantification in complex matrices. | IC is particularly useful for determining p-TSA content in drug substances, especially water-insoluble ones, often employing online sample cleanup techniques.[14] |

Conclusion

The synthesis of this compound via the sulfonation of toluene is a well-established industrial process. However, the inherent challenges of the reaction's reversibility and isomer formation demand a scientifically grounded approach to both synthesis and purification. By carefully controlling reaction parameters—particularly temperature and water removal—and employing a systematic purification workflow that combines recrystallization and azeotropic drying, it is possible to consistently produce high-purity p-TSA suitable for the most demanding applications in research and industry. The choice of purification method must be tailored to the specific impurity profile of the crude material and the final purity requirements of the application.

References

-

This compound - Wikipedia. [Link]

-

Preparation of this compound - PrepChem.com. [Link]

-

Synthesis Methods and Industrial Production of this compound - Aromatic Allied & Organics Pvt Ltd. [Link]

- CN106588712A - Purification method capable of reducing sulfate content of this compound - Google P

-

Why sulphonation of toluene gives p_methlsulphonic acid as major products? - Quora. [Link]

-

This compound - Ataman Kimya. [Link]

-

Determination of the Purity of this compound by HPLC. [Link]

-

Directive effects in the sulfonation of toluene ; Synthesis and attempted rearrangement of some anilinoketones ; The kinetics and mechanism of the addition of bromine to cyclohexene in dichloromethane. solution - BYU ScholarsArchive. [Link]

-

Study on reaction conditions of toluene sulfonation with gaseous sulfur trioxide. [Link]

-

Study on the sulfonation of toluene with SO3 in microreactor - ResearchGate. [Link]

-

Preparation of this compound. [Link]

-

Production of this compound by sulfonating toluene with gaseous sulfur trioxide. [Link]

-

Aromatic sulphonation IXheterogeneous sulphonation of toluene with aqueous sulphuric acid†‡ - ResearchGate. [Link]

- CN101845004B - Method for preparing this compound by toluene sulfonation - Google P

-

Toluene - Wikipedia. [Link]

-

Sulfonation: this compound - YouTube. [Link]

-

Make this compound - YouTube. [Link]

Sources

- 1. spegroup.ru [spegroup.ru]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Toluene - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. youtube.com [youtube.com]

- 11. CN101845004B - Method for preparing this compound by toluene sulfonation - Google Patents [patents.google.com]

- 12. CN106588712A - Purification method capable of reducing sulfate content of this compound - Google Patents [patents.google.com]

- 13. caod.oriprobe.com [caod.oriprobe.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

What is p-Toluenesulfonic acid used for in organic chemistry?

An In-Depth Technical Guide to the Application of p-Toluenesulfonic Acid in Organic Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (p-TsOH or TsOH), an organic compound with the formula CH₃C₆H₄SO₃H, is a cornerstone of modern organic synthesis.[1] As a strong organic acid that is solid and non-corrosive, it offers significant practical advantages over traditional mineral acids.[2][3] This guide provides an in-depth exploration of its primary applications, focusing on its role as a Brønsted acid catalyst in key transformations and its utility in the formation of tosylates, which are versatile intermediates. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer quantitative data to inform procedural choices, thereby providing a comprehensive resource for researchers, chemists, and professionals in drug development.

Core Principles and Advantages of this compound

p-TsOH is a white, hygroscopic solid most commonly available as a monohydrate (TsOH·H₂O).[1] Its utility in organic chemistry is rooted in a unique combination of physical and chemical properties that make it a superior choice for many applications compared to other acid catalysts.

Key Advantages:

-

Strong, Non-Oxidizing Acidity : With a pKa of approximately -2.8, p-TsOH is a strong acid capable of protonating a wide range of functional groups.[4][5] Unlike mineral acids such as sulfuric or nitric acid, it is non-oxidizing, which prevents unwanted side reactions and charring of organic substrates.[2][6]

-

Solid and Easy to Handle : As a crystalline solid, p-TsOH can be accurately weighed and dispensed, offering greater convenience and precision than liquid acids.[2][7]

-

Organic Solvent Solubility : Its aromatic character imparts good solubility in polar organic solvents like alcohols, ethers, and chlorinated hydrocarbons, ensuring its seamless integration into various reaction media.[1][2][8]

-

Thermal Stability : p-TsOH is thermally robust, making it suitable for reactions that require high temperatures.[8][9]

-

Environmental and Safety Profile : It is considered more environmentally benign, less corrosive, and safer to handle than many highly toxic and hazardous mineral acids like H₂SO₄ or anhydrous HF.[2][4][10]

| Property | Value | Source(s) |

| Chemical Formula | CH₃C₆H₄SO₃H·H₂O (Monohydrate) | [1] |

| Molecular Weight | 190.22 g/mol (Monohydrate) | [7] |

| pKa | ~ -2.8 | [4][5] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 103–106 °C (Monohydrate) | [7] |

| Solubility | Soluble in water, alcohols, and other polar organic solvents | [1][2] |

p-TsOH as a Brønsted Acid Catalyst

The primary role of p-TsOH in organic synthesis is as a Brønsted acid catalyst. It donates a proton to a substrate, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack.[11] This catalytic action is central to several fundamental transformations.

Fischer-Speier Esterification

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[12][13] p-TsOH is a highly effective catalyst for this equilibrium-driven process.[12][14]

Causality of Catalyst Choice : The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by p-TsOH. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by the weakly nucleophilic alcohol. The reaction is an equilibrium, and to drive it towards the product, water must be removed, typically by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[11][15] p-TsOH is ideal here due to its high boiling point and solubility in toluene.[16]

Caption: Catalytic cycle of Fischer Esterification mediated by p-TsOH.

Protocol 2.1: General Procedure for Fischer Esterification

-

Apparatus Setup : Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under an inert atmosphere (e.g., nitrogen).[15]

-

Reagent Addition : To the flask, add the carboxylic acid (1.0 eq.), the alcohol (1.5-3.0 eq. or as solvent), a suitable solvent such as toluene (to facilitate azeotropic water removal), and a catalytic amount of p-TsOH monohydrate (0.01-0.05 eq.).[15][17]

-

Reaction : Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap and by a suitable analytical method (e.g., TLC, GC).[15]

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH catalyst, followed by water and brine.[18]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.[18]

Acetal and Ketal Formation

The formation of acetals and ketals by reacting aldehydes or ketones with alcohols is a crucial method for protecting carbonyl groups during multi-step syntheses.[19] p-TsOH is a preferred catalyst for this transformation due to its mildness and efficiency.[3][19]

Mechanistic Insight : The mechanism mirrors that of esterification. p-TsOH protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the first molecule of alcohol to form a hemiacetal.[20] Subsequent protonation of the hemiacetal's hydroxyl group converts it into a good leaving group (water). Elimination of water generates a resonance-stabilized oxonium ion, which is then attacked by a second molecule of alcohol.[11][19] Deprotonation regenerates the catalyst and yields the acetal. The removal of water is essential to drive the equilibrium forward.[19]

Caption: General experimental workflow for p-TsOH-catalyzed acetal formation.

Protocol 2.2: Acetal Protection of an Aldehyde

-

Apparatus Setup : Assemble a reaction vessel with a Dean-Stark trap and reflux condenser as described in Protocol 2.1.[11]

-

Reagent Addition : Charge the flask with the aldehyde (1.0 eq.), a diol such as ethylene glycol (1.1-1.5 eq.), p-TsOH monohydrate (0.1-1 mol%), and an anhydrous solvent like toluene.[11][19]

-

Reaction : Heat the mixture to reflux, allowing for the azeotropic removal of water. The reaction is typically complete when water no longer collects in the trap.

-

Work-up : After cooling, neutralize the catalyst by washing the reaction mixture with a saturated NaHCO₃ solution. Separate the organic layer and wash with brine.[19]

-

Purification : Dry the organic phase over an anhydrous salt, filter, and remove the solvent in vacuo. The resulting crude acetal is often pure enough for subsequent steps, but can be purified further if necessary.[19]

Dehydration of Alcohols

p-TsOH is also an effective catalyst for the dehydration of alcohols to form alkenes, often proceeding via an E1 mechanism for secondary and tertiary alcohols.[11]

Causality and Selectivity : The reaction is initiated by the protonation of the alcohol's hydroxyl group by p-TsOH, converting it into an excellent leaving group (H₂O). Loss of water generates a carbocation intermediate. A weak base (e.g., the solvent or the tosylate anion) then abstracts a proton from an adjacent carbon to form the alkene. The regioselectivity of the elimination typically follows Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene.[11] The choice of p-TsOH is advantageous as its non-nucleophilic counter-ion (tosylate) is less likely to participate in competing substitution reactions compared to the anions of hydrohalic acids.

The Tosyl Group: Protecting Group and Leaving Group Activation

While p-TsOH itself is the catalyst, its derivative, p-toluenesulfonyl chloride (TsCl), is used to introduce the versatile tosyl (Ts) group.[21] This functional group is central to synthetic strategy, serving both as a robust protecting group and as a means to convert a poor leaving group into an excellent one.

Conversion of Alcohols to Tosylates

The hydroxyl group (–OH) of an alcohol is a poor leaving group. Converting it to a tosylate ester (–OTs) transforms it into an excellent leaving group, readily displaced by nucleophiles in Sₙ2 reactions or eliminated in E2 reactions.[22][23] This transformation is achieved by reacting the alcohol with TsCl in the presence of a base, such as pyridine or triethylamine.[22]

Mechanism and Stereochemistry : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl.[24] The base serves to neutralize the HCl generated during the reaction.[22] A critical feature of this reaction is that the C-O bond of the alcohol is not broken during tosylation, meaning the reaction proceeds with retention of configuration at the stereocenter.[22]

Protocol 3.1: General Procedure for Tosylation of a Primary Alcohol

-

Materials : Primary alcohol (1.0 eq.), p-toluenesulfonyl chloride (TsCl, 1.2–1.5 eq.), anhydrous pyridine or triethylamine (1.5–2.0 eq.), and an anhydrous aprotic solvent like dichloromethane (DCM).[22]

-

Reaction Setup : Dissolve the alcohol in anhydrous DCM in a flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.[22]

-

Reagent Addition : Add the base (e.g., pyridine) to the stirred solution, followed by the portion-wise addition of TsCl at 0 °C.[22]

-

Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2–12 hours. Monitor progress by TLC.[22]

-

Work-up : Upon completion, dilute the mixture with water and extract with an organic solvent. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[22]

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by column chromatography on silica gel.[22]

Tosylates as Protecting Groups

The tosyl group can also be used to protect alcohols and amines.[24][25] The resulting tosylate esters and sulfonamides are stable to a wide range of reaction conditions. Deprotection can be achieved under reductive conditions (e.g., using SmI₂ or Red-Al) or with strong acids.[25][26]

Safety and Handling

This compound is a strong, corrosive acid that can cause severe skin and eye burns and respiratory tract irritation upon inhalation or ingestion.[7][27]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, acid-resistant gloves, and a lab coat.[27][28]

-

Handling : Handle p-TsOH in a well-ventilated chemical fume hood to avoid inhaling dust.[27] Keep containers tightly closed and store in a cool, dry place away from incompatible materials like strong bases and oxidizers.[29]

-

Spill and Exposure : In case of skin contact, wash immediately with plenty of water.[29] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[30] For spills, sweep up the solid material carefully to minimize dust generation and place it in a suitable disposal container.[31]

Conclusion

This compound monohydrate is an indispensable tool in organic chemistry. Its strong acidity, combined with its practical advantages as an easy-to-handle, organic-soluble, and non-oxidizing solid, makes it a superior catalyst for a vast array of transformations.[3] From fundamental reactions like Fischer esterification and acetal formation to its crucial role in activating alcohols as leaving groups via tosylate intermediates, p-TsOH enables efficient, selective, and scalable synthesis. The protocols and mechanistic insights provided in this guide underscore its versatility and efficiency, offering a solid foundation for its application in both academic research and industrial drug development.

References

-

This compound - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Material Safety for this compound. (2021, May 13). Capital Resin Corporation. Retrieved January 3, 2026, from [Link]

-

This compound: Your Key Catalyst for Chemical Innovation. (n.d.). Chemex. Retrieved January 3, 2026, from [Link]

-

p-Toluenesulfonyl chloride Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 3, 2026, from [Link]

-

This compound (PTSA). (n.d.). Ataman Kimya. Retrieved January 3, 2026, from [Link]

-

This compound: A Versatile Catalyst and Intermediate for Industrial Applications. (2025, December 19). LinkedIn. Retrieved January 3, 2026, from [Link]

-

Key Properties of Para-Toluenesulfonic Acid. (2025, May 12). Capital Resin Corporation. Retrieved January 3, 2026, from [Link]

-

Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024, April 23). Preprints.org. Retrieved January 3, 2026, from [Link]

-

This compound-promoted organic transformations for the generation of molecular complexity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 3, 2026, from [Link]

-

This compound (P-TsOH). (n.d.). Common Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

This compound MONOHYDRATE - Safety Data Sheet. (n.d.). Integra Chemical Company. Retrieved January 3, 2026, from [Link]

-

Material Safety Data Sheet - this compound monohydrate. (n.d.). Cole-Parmer. Retrieved January 3, 2026, from [Link]

-

Application of this compound (PTSA) in Organic Synthesis. (n.d.). Bentham Science. Retrieved January 3, 2026, from [Link]

-

Illustrated Glossary of Organic Chemistry - Toluenesulfonic acid (this compound; TsOH; p-TsOH). (n.d.). UCLA – Chemistry and Biochemistry. Retrieved January 3, 2026, from [Link]

-

Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. (n.d.). Scilit. Retrieved January 3, 2026, from [Link]

-

p-TOLUENE SULFONIC ACID HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 3, 2026, from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 3, 2026, from [Link]

-

Tosyl group - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2023, May 24). SVKM IOP. Retrieved January 3, 2026, from [Link]

-

4-Toluenesulfonyl chloride - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Can someone suggest an efficient method to deprotection of O-tosylate?. (2014, May 27). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Deprotection of Tosylate/Mesylate. (2020, May 19). Reddit. Retrieved January 3, 2026, from [Link]

-

Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (n.d.). Retrieved January 3, 2026, from [Link]

-

Solved In Fischer esterification reactions,p-toluenesulfonic. (2020, September 22). Chegg.com. Retrieved January 3, 2026, from [Link]

-

Write the detailed mechanism for the following reaction. Give all elementary steps. (TsOH = this compound). (n.d.). Homework.Study.com. Retrieved January 3, 2026, from [Link]

-

This compound-promoted organic transformations for the generation of molecular complexity. (2024, January 13). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Detailed Characterization of this compound Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 3, 2026, from [Link]

-

This compound Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 3, 2026, from [Link]

-

How to remove excessive pTsOH after Fischer esterification?. (2021, May 6). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Ch17: C=O + 2 ROH = acetals. (n.d.). University of Calgary. Retrieved January 3, 2026, from [Link]

-

Fischer–Speier esterification - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

ChemInform Abstract: Detailed Characterization of this compound Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. (2025, August 7). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Advantages of this compound over sulfuric acid in the formation of acetals. (2021, July 7). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]

-

Four Acid-Catalysed Dehydrations Proceed without Interference. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Acetal - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. preprints.org [preprints.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. exsyncorp.com [exsyncorp.com]

- 7. This compound (P-TsOH) [commonorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. capitalresin.com [capitalresin.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. Illustrated Glossary of Organic Chemistry - Toluenesulfonic acid (this compound; TsOH; p-TsOH) [chem.ucla.edu]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Solved In Fischer esterification reactions,p-toluenesulfonic | Chegg.com [chegg.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. homework.study.com [homework.study.com]

- 21. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. svkm-iop.ac.in [svkm-iop.ac.in]

- 24. fiveable.me [fiveable.me]

- 25. Tosyl group - Wikipedia [en.wikipedia.org]

- 26. scilit.com [scilit.com]

- 27. capitalresin.com [capitalresin.com]

- 28. nj.gov [nj.gov]

- 29. integraclear.com [integraclear.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Architect of Molecules: An In-depth Technical Guide to the Catalytic Mechanism of p-Toluenesulfonic Acid

For the modern researcher, scientist, and drug development professional, the quest for efficient, selective, and robust chemical transformations is perpetual. In the vast toolkit of synthetic organic chemistry, acid catalysis remains a cornerstone. Among the pantheon of acid catalysts, p-Toluenesulfonic acid (p-TsOH) has emerged as a workhorse, prized for its efficacy, versatility, and practical advantages. This guide provides a deep dive into the core mechanistic principles of p-TsOH catalysis, moving beyond a simple recitation of facts to offer field-proven insights into its application. We will explore the causality behind its catalytic prowess, present self-validating experimental protocols, and ground our discussion in authoritative references.

The Foundation: Understanding p-TsOH as a Brønsted Acid

At its heart, this compound is a strong organic Brønsted acid, meaning it is a ready donor of a proton (H⁺).[1] Its strength as an acid is a direct consequence of the electronic properties of its molecular structure: the sulfonyl group (-SO₃H) is highly electron-withdrawing, which polarizes the O-H bond, facilitating the release of a proton. The resulting tosylate anion is stabilized by resonance, making it a weak conjugate base and a poor nucleophile, a critical feature that prevents it from interfering in subsequent reaction steps.[2]

Physicochemical Properties: A Comparative Overview

A key aspect of understanding p-TsOH's utility is to compare it with other common acid catalysts, particularly the inorganic stalwart, sulfuric acid (H₂SO₄).

| Property | This compound (p-TsOH) | Sulfuric Acid (H₂SO₄) | Rationale for Preference in Organic Synthesis |

| Physical State | White, crystalline solid[3] | Colorless, oily liquid | p-TsOH's solid nature allows for easier and more accurate weighing and handling, reducing the risks associated with corrosive liquids.[4] |

| pKa | ~ -2.8[5] | ~ -3.0 | Both are strong acids, ensuring effective protonation of weak bases. |

| Solubility | Soluble in water, alcohols, and many polar organic solvents.[5] | Soluble in water (highly exothermic), limited solubility in many organic solvents. | The superior solubility of p-TsOH in organic reaction media ensures a homogenous catalytic environment, often leading to cleaner and more efficient reactions.[4] |

| Oxidizing Properties | Non-oxidizing[6] | Strong oxidizing agent, especially when concentrated and hot. | The non-oxidizing nature of p-TsOH is crucial when working with sensitive substrates that are prone to oxidation, preventing the formation of unwanted byproducts.[4] |

| Dehydrating Properties | Mild dehydrating agent | Strong dehydrating agent | While dehydration can be desirable, the aggressive nature of H₂SO₄ can lead to charring and other side reactions. p-TsOH provides a gentler alternative.[4] |

Core Mechanism of Action: Electrophilic Activation

The catalytic action of p-TsOH in a vast array of organic transformations hinges on a single, fundamental principle: the protonation of a substrate to enhance its electrophilicity . By donating a proton to an atom with lone pair electrons, typically an oxygen or nitrogen atom, p-TsOH converts a relatively poor electrophile into a highly reactive species, thereby lowering the activation energy for nucleophilic attack.

This can be visualized in the following logical flow:

Caption: Logical flow of p-TsOH's catalytic action.

Key Applications in Pharmaceutical Synthesis

The utility of p-TsOH is particularly evident in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs).[2][7] Its reliability and mildness compared to mineral acids make it a preferred choice in multi-step syntheses where functional group tolerance is paramount.[8]

Fischer-Speier Esterification

The formation of esters from carboxylic acids and alcohols is a fundamental transformation in drug synthesis. p-TsOH is an excellent catalyst for this equilibrium-driven reaction.[9]

Mechanism:

-

Protonation of the Carbonyl Oxygen: p-TsOH protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[9]

-

Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the p-TsOH catalyst.

Caption: Mechanistic steps of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of a Drug Intermediate

This protocol outlines the esterification of a generic carboxylic acid, a common step in the synthesis of many APIs.

-

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (3.0 eq, can also serve as solvent)

-

This compound monohydrate (0.05 eq)

-

Toluene (if alcohol is not used as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (essential for removing water and driving the equilibrium)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, alcohol, and p-TsOH monohydrate. If the alcohol is a solid or high-boiling, add toluene as a solvent.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated NaHCO₃ solution to neutralize and remove the p-TsOH catalyst.[7]

-

Wash with brine to remove residual water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by chromatography or distillation.

-

Acetal and Ketal Formation: Protecting Carbonyl Groups

In multi-step syntheses, it is often necessary to protect reactive functional groups like aldehydes and ketones. p-TsOH is a highly effective catalyst for the formation of acetals and ketals, which serve as excellent protecting groups.[10]

Mechanism:

-

Protonation of the Carbonyl Oxygen: p-TsOH protonates the carbonyl oxygen, activating the carbonyl carbon.[10]

-

Nucleophilic Attack: An alcohol molecule attacks the electrophilic carbonyl carbon, forming a hemiacetal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by p-TsOH, converting it into a good leaving group (water).